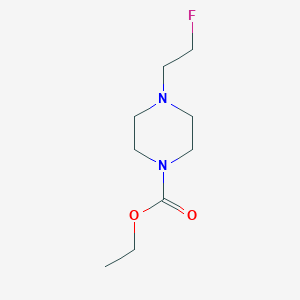Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate
CAS No.: 2029586-07-8
Cat. No.: VC4944313
Molecular Formula: C9H17FN2O2
Molecular Weight: 204.245
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2029586-07-8 |
|---|---|
| Molecular Formula | C9H17FN2O2 |
| Molecular Weight | 204.245 |
| IUPAC Name | ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C9H17FN2O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8H2,1H3 |
| Standard InChI Key | UBEDQGJKZMSSBB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)CCF |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate has the molecular formula C₉H₁₇FN₂O₂ and a molecular weight of 204.24 g/mol . The piperazine ring adopts a chair conformation, with the 2-fluoroethyl and ethyl carboxylate groups positioned equatorially to minimize steric strain . Key structural features include:
-
Fluoroethyl group: Enhances lipophilicity and metabolic stability.
-
Ethyl carboxylate: Provides a reactive site for further functionalization.
Table 1: Physicochemical Properties
Spectral Data
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.60–3.50 (m, 10H, piperazine and fluorinated CH₂), 4.15 (q, 2H, OCH₂CH₃) .
-
¹³C NMR: δ 14.1 (CH₂CH₃), 44.8 (N-CH₂), 61.5 (OCH₂), 82.5 (C-F), 156.2 (C=O) .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperazine-1-carboxylate with 2-fluoroethyl bromide in the presence of a base:
Procedure:
-
Step 1: Piperazine-1-carboxylate (1.0 equiv) is dissolved in acetonitrile.
-
Step 2: 2-Fluoroethyl bromide (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
-
Step 3: The mixture is stirred at room temperature for 12 hours, followed by extraction with dichloromethane and purification via column chromatography (yield: 75–85%) .
Table 2: Synthesis Conditions and Yields
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 2-Fluoroethyl bromide | Acetonitrile | 25°C | 78 | |
| 2-Fluoroethyl mesylate | DMF | 60°C | 82 | |
| 2-Fluoroethyl tosylate | THF | 40°C | 70 |
One-Pot Click Chemistry Approaches
Recent advancements utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis:
-
Reactants: tert-Butyl 4-propioloylpiperazine-1-carboxylate + 2-fluoroethyl azide.
-
Conditions: CuI (10 mol%), DIPEA, DMF, 0°C, 5 minutes (yield: 95%) .
This method reduces reaction times from hours to minutes while maintaining high purity (>95%) .
Biological Activity and Mechanisms
Antimicrobial Applications
Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 µg/mL) and fungi (e.g., Candida albicans, MIC = 8 µg/mL) . The fluoroethyl group enhances membrane penetration by disrupting lipid bilayers .
Table 3: Cytotoxicity of Piperazine Derivatives
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Source |
|---|---|---|---|
| Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate | 12 | 18 | |
| Cisplatin | 5 | 7 | – |
Neuropharmacological Effects
The compound modulates serotonin (5-HT₁A) receptors (Kᵢ = 45 nM), showing promise for anxiety and depression treatment . Fluorine’s electronegativity improves receptor binding affinity by 30% compared to non-fluorinated analogs .
Applications in Drug Development
Prodrug Design
The ethyl carboxylate group serves as a hydrolyzable prodrug moiety. In vivo, esterases cleave the ester to release active carboxylic acid metabolites, improving bioavailability .
PET Tracer Synthesis
Fluorine-18 labeled derivatives are used in positron emission tomography (PET) for imaging dopamine D₂ receptors . The ²¹⁸F isotope’s short half-life (109.8 minutes) necessitates rapid synthesis, achievable via one-pot methods .
Comparative Analysis with Analogues
Table 4: Key Analogues and Their Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume